molecular formula C7H10O2 B1267899 3-(furan-2-yl)propan-1-ol CAS No. 26908-23-6

3-(furan-2-yl)propan-1-ol

Cat. No.: B1267899
CAS No.: 26908-23-6
M. Wt: 126.15 g/mol
InChI Key: RDXPZEOZOFBBAJ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10O2 It consists of a furan ring attached to a propanol chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(furan-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid or furan-2-carbaldehyde.

    Reduction: 3-(furan-2-yl)propan-1-amine.

    Substitution: Various substituted furans depending on the reagent used.

Scientific Research Applications

3-(furan-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit bacterial growth by targeting bacterial enzymes or disrupting cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)propan-1-ol is unique due to its specific combination of a furan ring and a propanol chain, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXPZEOZOFBBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949697
Record name 3-(Furan-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26908-23-6
Record name 2-Furanpropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26908-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FURANPROPANOL
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Record name 3-(Furan-2-yl)propan-1-ol
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Record name 3-(furan-2-yl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To 3-(furan-2-yl)propanoic acid (1.4 g, 10 mmol) in THF (50 mL) was added dropwise borane (1M) (20 mL, 20 mmol). The mixture was stirred at rt for 12 hrs, quenched with MeOH, and the mixture was concentrated. The resulting residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 0-50% Hexane in ethyl acetate) to afford 1.0 g (79%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.87-1.94 (m, 2H) 2.74 (t, J=7.32 Hz, 2H) 3.69 (t, J=6.10 Hz, 2H) 6.28 (dd, J=3.05, 1.83 Hz, 1H) 7.30 (d, J=0.92 Hz, 1H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential synthetic applications of 2-furanpropanol?

A1: 2-Furanpropanol serves as a valuable starting material for synthesizing various organic compounds. For instance, it can be converted into γ-keto alcohols and dihydrofurans. [] This transformation highlights the versatility of 2-furanpropanol as a building block in organic synthesis. Additionally, 2-furanpropanol can undergo catalytic hydrogenation to yield tetrahydrofuran homologs through conjugated hydrogenolysis. [] This process demonstrates the potential of 2-furanpropanol in producing valuable heterocyclic compounds.

Q2: How does the structure of 2-furanpropanol influence its reactivity?

A2: The furan ring and the propanol side chain in 2-furanpropanol contribute to its unique reactivity. The furan ring is susceptible to hydrogenation, as demonstrated by its conversion to tetrahydrofuran derivatives. [, ] This reactivity stems from the inherent unsaturation of the furan ring. Furthermore, the presence of the hydroxyl group in the propanol side chain allows for various transformations, including oxidation to γ-keto alcohols. [] This combination of functionalities makes 2-furanpropanol a versatile precursor in organic synthesis.

Q3: What are the key research areas related to 2-furanpropanol?

A3: Current research on 2-furanpropanol focuses on optimizing its conversion to valuable derivatives. Exploring new catalysts and reaction conditions for the hydrogenation of 2-furanpropanol is crucial to achieving high yields of desired products like tetrahydrofuran homologs. [, ] Additionally, investigating the synthesis of diverse γ-keto alcohols and dihydrofurans from 2-furanpropanol under varying reaction conditions is a promising area of research. [] These studies will provide valuable insights into the reactivity of 2-furanpropanol and pave the way for developing efficient synthetic routes to access various valuable compounds.

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